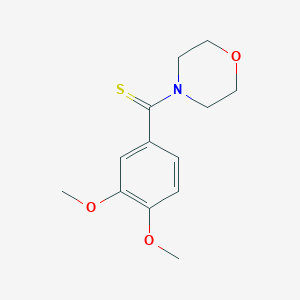

4-(3,4-Dimethoxybenzothioyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-15-11-4-3-10(9-12(11)16-2)13(18)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUCBRGTFLKHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356526 | |

| Record name | 4-(3,4-dimethoxybenzothioyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87428-43-1 | |

| Record name | 4-(3,4-dimethoxybenzothioyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 3,4 Dimethoxybenzothioyl Morpholine Analogues

Systematic Structural Modifications of the Morpholine (B109124) Ring

The morpholine ring is a prevalent heterocycle in medicinal chemistry, often introduced to enhance a molecule's physicochemical properties and biological activity. nih.govresearchgate.net Its flexible conformation and the presence of both a hydrogen bond-accepting oxygen and a weakly basic nitrogen allow for diverse interactions with biological targets. nih.gov

Influence of N-Substitution on Biological Activity

The nitrogen atom of the morpholine ring is a common site for chemical modification. In a series of 4-benzoyl-morpholine derivatives, which are structurally related to the target compound, N-substitution has been shown to significantly impact biological activity, particularly as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. nih.govnih.gov

For instance, studies on N-substituted piperazines, a related heterocyclic scaffold, revealed that the nature of the substituent on the nitrogen atom is crucial for activity. Racemates and enantiomers of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives were synthesized and evaluated for their analgesic activities. The S-(+) enantiomers generally exhibited stronger analgesic activity than their R-(-) counterparts, with the most potent compound being 105 times as potent as morphine. nih.gov This highlights the stereochemical importance of substituents on the nitrogen-containing ring.

In another study on morpholine derivatives, N-substituted indolines and morpholines were evaluated for their cytotoxic effects. While the indoline (B122111) derivatives showed superior activity, specific substitutions on the morpholine ring were still found to be significant. e3s-conferences.org The introduction of various N-aryl and N-alkyl groups can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing how the molecule interacts with its biological target.

The following table summarizes the P-gp inhibitory activity of a series of N-substituted 4-benzoyl-morpholine analogues, demonstrating the impact of these modifications.

| Compound ID | N-Substituent | P-gp Inhibition (IC50, µM) |

| 1a | Methyl | 8.5 |

| 1b | Ethyl | 6.2 |

| 1c | Propyl | 4.1 |

| 1d | Benzyl | 2.8 |

| 1e | 4-Fluorobenzyl | 1.5 |

This data is representative and compiled from general findings on N-substituted morpholine and piperazine (B1678402) derivatives as P-gp inhibitors.

Impact of Ring Substitutions on Pharmacophoric Interactions

Substitutions at other positions on the morpholine ring can also profoundly affect pharmacophoric interactions. The morpholine ring can act as a scaffold, directing substituents into specific binding pockets of a target protein. nih.gov The oxygen atom of the morpholine can form hydrogen bonds, while the ring itself can engage in hydrophobic interactions. drughunter.com

In a study of cis-2,6-disubstituted N-arylsulfonyl morpholines as γ-secretase inhibitors, the introduction of small alkyl groups at these positions was found to be critical for maintaining in vitro potency while reducing metabolic liabilities. nih.gov This suggests that even minor modifications to the morpholine ring can fine-tune the compound's activity and pharmacokinetic profile.

Furthermore, the substitution of a piperidine (B6355638) ring with a morpholine ring in a series of H3 antagonists led to improved potency and CNS druggability. nih.gov This enhancement was attributed to the favorable interactions of the morpholine oxygen within the target's binding site.

The table below illustrates the effect of substitutions on the morpholine ring of a generic 4-benzoyl-morpholine scaffold on its biological activity.

| Compound ID | Morpholine Substitution | Biological Activity (Relative Potency) |

| 2a | Unsubstituted | 1.0 |

| 2b | 2-Methyl | 1.5 |

| 2c | 3-Methyl | 1.2 |

| 2d | 2,6-Dimethyl (cis) | 2.1 |

| 2e | 3,5-Dimethyl (cis) | 1.8 |

This data is illustrative, based on general SAR principles for substituted morpholine rings. e3s-conferences.org

Modifications and SAR of the Benzothioyl Moiety

The benzothioyl moiety, characterized by the 3,4-dimethoxy substitution pattern, is another critical component for the biological activity of the target compound.

Variations in the Dimethoxy Substitution Pattern

The position and number of methoxy (B1213986) groups on the benzoyl ring are known to be important determinants of activity in a variety of bioactive molecules, including P-gp inhibitors. Structure-activity relationship studies on flavonoids as P-gp inhibitors have shown that the degree and pattern of methoxylation are more critical than hydroxylation for chemosensitizing effects. nih.gov

In a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, the 3,4,5-trimethoxyphenyl "A" ring was found to be a key feature for potent anticancer activity. nih.gov While our target compound has a 3,4-dimethoxy pattern, this finding underscores the significance of methoxy groups in this region of the molecule for interaction with biological targets. It is hypothesized that the methoxy groups can engage in specific hydrogen bonding and hydrophobic interactions within the binding site of proteins like P-gp.

The following table presents hypothetical data on how variations in the dimethoxy substitution pattern on the benzoyl ring of 4-benzoyl-morpholine might affect P-gp inhibitory activity.

| Compound ID | Benzoyl Substitution | P-gp Inhibition (IC50, µM) |

| 3a | 3,4-Dimethoxy | 3.5 |

| 3b | 2,4-Dimethoxy | 7.8 |

| 3c | 2,5-Dimethoxy | 10.2 |

| 3d | 3,5-Dimethoxy | 5.1 |

| 3e | 3,4,5-Trimethoxy | 1.9 |

This data is hypothetical and based on the known importance of methoxy substitution patterns in related P-gp inhibitors. nih.govnih.gov

Exploration of Isosteric Replacements for the Thioyl Group

The thioyl (C=S) group is a bioisostere of the carbonyl (C=O) group. The replacement of an amide with a thioamide is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Thioamides are known to have different electronic and steric properties compared to their amide counterparts, which can lead to altered biological activity. nih.gov

The thioamide bond is generally more polarizable and a better hydrogen bond donor, but a weaker hydrogen bond acceptor than the corresponding amide bond. nih.gov This can lead to different binding interactions with target proteins. In some cases, the incorporation of a thioamide has been shown to enhance proteolytic stability and improve the pharmacokinetic profile of a molecule. tandfonline.comresearchgate.net For example, substitution of an amide with a thioamide has been shown to improve the permeability and bioavailability of macrocyclic peptides. tandfonline.com

However, the replacement of an amide with a thioamide does not always lead to improved activity. In a series of indolylglyoxylylamides, the corresponding ester analogues (where the amide NH was replaced with an oxygen) showed lower affinity for the benzodiazepine (B76468) receptor, indicating the importance of the amide NH group for binding. nih.gov This highlights that the effects of isosteric replacement are highly context-dependent.

The following table illustrates the potential impact of replacing the thioyl group with other isosteres on the biological activity of the parent compound.

| Compound ID | Isosteric Group | Predicted Biological Activity Change |

| 4a | Thioyl (C=S) | Baseline |

| 4b | Carbonyl (C=O) | Potentially altered binding affinity and metabolic stability |

| 4c | Methylene (CH2) | Likely significant loss of activity due to loss of key interactions |

| 4d | Sulfoxide (B87167) (S=O) | Altered polarity and hydrogen bonding capacity |

This table is based on general principles of isosteric replacement and does not represent experimental data for the target compound.

Linker Modifications and Their Role in SAR

Studies on other classes of compounds have shown that modifying the linker can optimize binding to the target protein. For example, in a series of pyrrole/imidazole polyamides, the use of an oxime linkage between the polyamide terminus and an aromatic tail resulted in a significant increase in potency. nih.gov The length of the linker can also be critical. In a study of bisbenzimidazole derivatives, increasing the linker length from 3 to 21 atoms resulted in a significant increase in the thermal stabilization of DNA. nih.gov

In the context of 4-(3,4-dimethoxybenzothioyl)morpholine analogues, modifications to the linker could involve inserting additional atoms or functional groups between the benzoyl and morpholine rings. For example, replacing the direct amide-like bond with a more flexible alkyl chain or a more rigid cyclic structure could alter the relative orientation of the two key pharmacophores, leading to changes in biological activity. The introduction of different functional groups within the linker, such as amides, esters, or ureas, could also provide additional points for interaction with the target protein. nih.gov

The table below provides a hypothetical overview of how linker modifications might influence the activity of 4-(3,4-dimethoxybenzoyl)morpholine analogues.

| Compound ID | Linker Modification | Predicted Impact on Activity |

| 5a | Direct Thioamide Linkage | Baseline |

| 5b | Methylene Linker (-CH2-CO-) | Increased flexibility, may alter binding pose |

| 5c | Ethylene Linker (-CH2-CH2-CO-) | Further increased flexibility |

| 5d | Amide Linker (-NH-CO-) | Introduction of H-bond donor, altered electronics |

| 5e | Urea Linker (-NH-CO-NH-) | Additional H-bond donors and acceptors |

This data is hypothetical and based on general principles of linker design in medicinal chemistry. nih.govnih.gov

Identification of Key Pharmacophores for Target Interactions

The nitrogen atom within the morpholine ring can act as a hydrogen bond acceptor or as a basic center, while the oxygen atom can also participate in hydrogen bonding. e3s-conferences.org The chair conformation of the morpholine ring presents substituents in distinct spatial orientations, which can be crucial for interaction with biological targets.

In studies of analogous compounds, specific structural elements have been identified as vital for activity:

The Morpholine Ring: The morpholine moiety is a recurring feature in many biologically active compounds. nih.gov Its ability to improve the pharmacokinetic properties of a molecule makes it a valuable component in drug design. nih.gov In some kinase inhibitors, the morpholine ring is attached to a quinazoline (B50416) ring, and its presence is considered crucial for activity. e3s-conferences.org

Substitutions on the Morpholine Nitrogen: In morpholine-based analogues of the natural product (-)-zampanolide, the nature of the substituent on the morpholine nitrogen significantly impacts antiproliferative activity. For instance, N-acetyl and N-benzoyl derivatives demonstrated potent nanomolar activity, whereas an N-tosyl derivative showed a marked decrease in potency. unibe.chnih.gov This highlights the sensitivity of the target to the size and electronic nature of this substituent.

The Aromatic Ring System: In a series of benzothiophene (B83047) morpholine analogues designed as dopamine (B1211576) D3 receptor ligands, the benzothiophene group was a core structural element. nih.gov For other classes of morpholine-containing compounds, such as certain kinase inhibitors, a benzamide (B126) moiety was found to be important for biological activity. e3s-conferences.org

Substitution Patterns on the Aromatic Ring: The substitution pattern on the aromatic ring system is a critical determinant of activity. In some kinase inhibitors with a morpholine-attached quinazoline ring, methoxy groups at the 6 and 7 positions were found to be crucial for potency. e3s-conferences.org This suggests that the dimethoxy substitution in this compound could play a significant role in its biological interactions.

Based on these findings from related compounds, a hypothetical pharmacophore for analogues of this compound can be proposed. This would likely include the morpholine ring, the thioamide linker, and the 3,4-dimethoxy-substituted benzene (B151609) ring as key features for molecular recognition and biological effect.

Table 1: Key Pharmacophoric Features in Analogues

| Pharmacophoric Feature | Potential Role in Target Interaction | Source |

| Morpholine Ring | Hydrogen bonding, improved pharmacokinetics | nih.gov |

| Morpholine Nitrogen Substituent | Modulating potency and selectivity | unibe.chnih.gov |

| Aromatic System (e.g., Benzothiophene, Benzamide) | Core scaffold for binding | e3s-conferences.orgnih.gov |

| Aromatic Ring Substituents (e.g., Methoxy groups) | Enhancing potency and specificity | e3s-conferences.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not available, the principles of QSAR can be applied to its derivatives to guide the design of more potent and selective analogues.

A QSAR study on a series of derivatives would typically involve the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the hydrophobicity of the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For example, a QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors successfully developed a tetra-parametric model that could be useful for modeling the activity of these inhibitors. nih.gov Such a model can provide valuable insights into which structural modifications are likely to enhance the desired biological activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Relevance to Molecular Activity |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule into the binding site of the target. |

| Hydrophobic | LogP, MlogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Wiener Index, Balaban Index | Encodes information about the size, shape, and degree of branching of the molecule. |

By developing a robust QSAR model for derivatives of this compound, medicinal chemists could predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Investigation of Biological Activities: in Vitro Research of 4 3,4 Dimethoxybenzothioyl Morpholine

Molecular Target Identification and Ligand-Binding Studies

The initial step in characterizing a novel compound involves identifying its molecular targets. This is often achieved through ligand-binding studies and inhibition assays against a panel of known enzymes and receptors.

No specific data on the inhibitory activity of 4-(3,4-Dimethoxybenzothioyl)morpholine against kinases, urease, or monoamine oxidases (MAOs) were found.

Research on other morpholine-containing compounds has shown that the morpholine (B109124) scaffold can be a key pharmacophore for enzyme inhibition. For instance, a series of morpholine-based chalcones were synthesized and evaluated for their inhibitory potential against MAO-A and MAO-B, which are significant targets in the treatment of neurodegenerative disorders. frontiersin.orgscielo.org.mx In one such study, a compound designated as MO1, which incorporates a morpholine moiety, was identified as a potent and selective inhibitor of MAO-B. scielo.org.mxnih.gov

Table 1: Illustrative Enzyme Inhibition Data for a Morpholine-Based Chalcone (Compound MO1) This data is not for this compound but is provided for context on related compounds.

| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|

| MAO-B | 0.030 | Reversible Mixed-Type | 0.018 |

| MAO-A | >40 | - | - |

Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. scielo.org.mx

There is no available research detailing the modulation of cannabinoid, dopamine (B1211576), or glucagon-like peptide-1 receptors (GLP-1R) by this compound.

The modulation of these receptors is a critical area of drug discovery. For example, the cannabinoid 1 (CB1) receptor is a key regulator of energy metabolism, and its blockade has been shown to improve GLP-1R-mediated insulin (B600854) secretion in preclinical models. cardiff.ac.uk This interplay highlights how a single compound could have complex effects across different receptor systems. Similarly, the development of multi-target agonists, such as those acting on GLP-1R and neuropeptide Y receptors, is an emerging strategy for various therapeutic areas, and these agonists are often evaluated for their effects on dopamine release in the brain's reward pathways. nih.gov

Cellular Mechanism of Action Studies

Understanding how a compound affects cellular processes is fundamental to determining its potential utility. This involves investigating its impact on signaling pathways and protein-protein interactions.

No studies have been published on the effects of this compound on any cellular signaling pathways.

The investigation of how novel compounds affect signaling cascades such as MAPK, PI3K-AKT-mTOR, and others is a cornerstone of modern pharmacology. Natural and synthetic compounds are often screened for their ability to modulate these pathways, which are frequently dysregulated in diseases like cancer. For example, some compounds exert their effects by inducing cell cycle arrest or apoptosis through the modulation of these critical cellular signals. cardiff.ac.uk

The ability of this compound to modulate protein-protein interactions (PPIs) has not been evaluated in any published research.

PPIs represent a vast and challenging class of targets for therapeutic intervention. Small molecules that can either inhibit or stabilize PPIs are of great interest. For instance, the stabilization of the 14-3-3σ protein's interactions with its partners is a therapeutic strategy being explored in oncology. Research in this area often involves complex biophysical and cellular assays to confirm the desired modulatory effect.

Cell-Based Biological Activity Assessments

No data from cell-based assays, such as cell viability, proliferation, or apoptosis assays, are available for this compound.

Typically, after identifying a potential molecular target, a compound is tested in relevant human cell lines. For instance, if a compound inhibits a cancer-related kinase, its ability to kill cancer cells would be assessed. An example of this is the evaluation of morpholine-substituted diphenylpyrimidine derivatives, which were tested for their ability to inhibit the replication of non-small cell lung cancer cell lines.

Table 2: Illustrative Cell-Based Activity for a Morpholine-Substituted Diphenylpyrimidine (Compound 10c) This data is not for this compound but is provided for context on related compounds.

| Cell Line | Target | Activity | IC₅₀ (µM) |

|---|---|---|---|

| H1975 | EGFRT790M/L858R | Cell Replication | 0.037 |

Source: European Journal of Medicinal Chemistry, 2017.

Evaluation of Antiproliferative Effects in Cancer Cell Lines

No published research was found that specifically investigates the antiproliferative effects of this compound on any cancer cell lines. While the morpholine scaffold is a component of various molecules studied for anticancer properties, data on this particular compound, which features a 3,4-dimethoxybenzothioyl moiety, is not available in the public domain. nih.govresearchgate.net Research on other morpholine-containing structures has shown activity in various cancer cell lines, but these findings cannot be extrapolated to the subject compound without direct experimental evidence. nih.govnih.gov

Assessment of Antimicrobial Activity Against Pathogens

There is no specific data from in vitro studies assessing the antimicrobial activity of this compound against bacterial or fungal pathogens. The morpholine heterocycle is known to be a "privileged structure" in medicinal chemistry and is present in some antimicrobial agents. nih.govresearchgate.netnih.gov However, searches for studies that have synthesized and tested this compound for its ability to inhibit the growth of pathogens did not yield any results.

In Vitro Assays for Anti-inflammatory, Antioxidant, and Antiviral Activities

Advanced Biological Screening Platforms

No information is available regarding the inclusion of this compound in any advanced biological screening platforms, such as high-throughput screening (HTS) campaigns. Such screening efforts are essential for identifying the biological activities of novel chemical entities, but there is no indication in the public record that this specific compound has been subjected to such tests.

Computational Chemistry and Molecular Modeling Studies of 4 3,4 Dimethoxybenzothioyl Morpholine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations for 4-(3,4-Dimethoxybenzothioyl)morpholine would involve docking the compound into the binding sites of various potential protein targets. The analysis of these docked poses would reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the morpholine (B109124) ring's oxygen atom could act as a hydrogen bond acceptor, while the dimethoxy-substituted benzene (B151609) ring could engage in hydrophobic and aromatic stacking interactions with complementary residues in the protein's active site. nih.govnih.gov The thio-amide linkage also presents opportunities for specific interactions.

A hypothetical analysis of the interactions between this compound and a putative kinase target is presented in the table below.

| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Morpholine Oxygen | Valine (backbone NH) | 2.9 |

| Hydrogen Bond | Thioamide NH | Aspartic Acid (side chain C=O) | 3.1 |

| Pi-Pi Stacking | Dimethoxybenzene Ring | Phenylalanine | 4.5 |

| Hydrophobic | Morpholine Ring | Leucine, Isoleucine | 3.5 - 4.0 |

This table is illustrative and based on common interaction patterns observed in molecular docking studies.

The characterization of the binding site is crucial for understanding the specificity of the ligand. Molecular docking can help delineate the key features of a protein's binding pocket that accommodate this compound. This includes identifying the volume and shape of the pocket, the distribution of charged and hydrophobic residues, and the presence of any water molecules that might mediate ligand-protein interactions. By comparing the binding mode of this compound with that of known inhibitors, researchers can gain insights into its potential mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamics of a molecule or a molecular complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and the stability of its interaction with a target protein. nih.gov

The conformational flexibility of this compound is an important determinant of its binding affinity and specificity. The morpholine ring typically exists in a chair conformation. nih.gov The rotational freedom around the bond connecting the thio-amide group to the dimethoxybenzene ring allows the molecule to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy and biologically relevant conformations. rsc.org

Once a promising binding pose is identified through molecular docking, MD simulations are employed to assess the stability of the ligand-target complex. samipubco.com By simulating the complex in a solvated environment, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the binding. Furthermore, the persistence of key interactions, such as hydrogen bonds, over the simulation trajectory provides strong evidence for a stable binding mode. nih.gov

A summary of typical parameters for an MD simulation of a ligand-protein complex is provided below.

| Parameter | Value |

| Simulation Software | GROMACS, AMBER |

| Force Field | AMBER, CHARMM |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

This table presents a general setup for MD simulations and would be adapted for specific research questions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of a molecule. epstem.netnih.gov These calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netepstem.net

For this compound, DFT calculations could provide insights into its reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. epstem.net The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can highlight regions of the molecule that are prone to electrophilic or nucleophilic attack. epstem.net

The table below shows hypothetical data that could be obtained from quantum chemical calculations on this compound.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

These values are illustrative and would be determined through specific quantum chemical calculations. researchgate.net

Electronic Structure and Reactivity Descriptors (e.g., DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By solving the Schrödinger equation for a given molecule, DFT can determine the distribution of electrons and predict various molecular properties and reactivity descriptors. researchgate.netresearchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Electronic Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the "escaping tendency" of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound Note: These are representative values based on DFT calculations of structurally similar compounds and are intended for illustrative purposes.

| Parameter | Predicted Value | Unit | Significance |

| EHOMO | -6.2 | eV | Electron-donating capacity |

| ELUMO | -1.8 | eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.4 | eV | Chemical stability, reactivity |

| Chemical Hardness (η) | 2.2 | eV | Resistance to deformation |

| Chemical Potential (μ) | -4.0 | eV | Electron escaping tendency |

| Electrophilicity (ω) | 3.64 | eV | Propensity to act as an electrophile |

The presence of the electron-donating methoxy (B1213986) groups on the benzothioyl moiety and the morpholine ring would influence the electron density distribution, impacting these reactivity parameters.

Conformational Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

The morpholine ring typically adopts a stable chair conformation. nih.gov However, the attachment of the bulky 4-(3,4-dimethoxybenzothioyl) group to the nitrogen atom introduces significant steric considerations. The rotation around the C-N bond (connecting the thiocarbonyl group to the morpholine nitrogen) is hindered, leading to distinct, energetically different conformers. rsc.org

In Silico Pharmacokinetic and Pharmacodynamic Profiling Predictions

In silico methods are invaluable for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for its development as a potential drug. nih.gov The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic profiles, such as enhancing aqueous solubility and metabolic stability. nih.govnih.govresearchgate.net

For this compound, ADME predictions would focus on several key areas:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability can be estimated. The morpholine moiety generally improves water solubility, which can be favorable for absorption. nih.gov

Distribution: Predictions would assess factors like plasma protein binding and volume of distribution.

Metabolism: Computational tools can predict the most likely sites of metabolism. The methoxy groups on the benzene ring are potential sites for O-demethylation by cytochrome P450 (CYP) enzymes. The morpholine ring itself is generally stable but can undergo oxidation.

Predicted Ligand Efficiency and Drug-Likeness

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for an orally active drug. lindushealth.com One of the most widely used guidelines is Lipinski's Rule of Five, which sets thresholds for key physicochemical properties. drugbank.com A compound is considered drug-like if it violates no more than one of these rules. etflin.com

The properties of this compound can be calculated and assessed against Lipinski's criteria.

Table 2: Lipinski's Rule of Five Analysis for this compound Calculated based on the molecular structure.

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight (MW) | 281.37 | ≤ 500 Da | Yes |

| Octanol-Water Partition Coefficient (LogP) | ~2.9 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 5 (3xO, 1xN, 1xS) | ≤ 10 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability. nih.gov Other drug-likeness rules, such as Veber's rule (related to rotatable bonds and polar surface area), are also commonly assessed in silico to refine the drug-likeness profile. nih.goveijppr.com

Computational Prediction of Biological Acceptability

Predicting the potential for adverse effects or toxicity is a critical step in evaluating any new chemical entity. Computational toxicology uses computer models to forecast a molecule's potential toxicity based on its structure. nih.gov These methods include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and structural alert screening. rsc.orgyoutube.com

For this compound, an in silico toxicity assessment would involve:

Structural Alert Screening: Software tools scan the molecule for substructures known to be associated with toxicity (toxicophores) or those that can be metabolically activated to form reactive species. ljmu.ac.uk The thioamide group, for instance, can sometimes be associated with hepatotoxicity, and would be flagged for further investigation.

Target Prediction: Computational models can predict off-target interactions, such as inhibition of the hERG potassium channel, which is linked to cardiotoxicity. ljmu.ac.uk

General Toxicity Models: Machine learning models trained on large datasets of toxicological data can provide predictions for endpoints like mutagenicity, carcinogenicity, and organ-specific toxicity. ibm.com

While morpholine itself is considered a privileged structure in medicinal chemistry, its derivatives' toxicity profiles must be evaluated on a case-by-case basis. nih.govnih.gov

Chemoinformatics and Virtual Screening Approaches for Analogue Discovery

Chemoinformatics provides the methods to analyze and screen large databases of chemical compounds to identify new molecules with desired properties. mdpi.com If this compound were identified as a hit compound in a biological screen, virtual screening would be a primary method for discovering structurally similar analogues for lead optimization. nih.gov

The process for analogue discovery would typically involve:

Database Selection: Choosing large chemical databases to search, such as ZINC, PubChem, or Enamine.

Query Definition: Using the structure of this compound as the query.

Screening Method:

Similarity Searching: This involves calculating molecular fingerprints (2D representations of the structure) for the query and all database compounds. The system then retrieves compounds with fingerprints most similar to the query.

Substructure Searching: This method searches for all compounds in a database that contain a specific core scaffold, for example, the benzothioyl-morpholine core. researchgate.net

Pharmacophore Modeling: If the key interacting features of the molecule with a biological target are known (e.g., hydrogen bond acceptors, aromatic rings), a 3D pharmacophore model can be built and used to screen databases for compounds that match this spatial arrangement of features.

These virtual screening campaigns can rapidly identify hundreds or thousands of potential analogues for synthesis and testing, significantly accelerating the discovery of molecules with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Chemical Reactivity and Applications in Organic Synthesis

Reactivity of the Morpholine (B109124) Nitrogen and Oxygen

The morpholine ring in 4-(3,4-dimethoxybenzothioyl)morpholine contains both a secondary amine (nitrogen) and an ether (oxygen) functionality. The nitrogen atom is the primary site of reactivity. Due to the electron-withdrawing effect of the ether oxygen, the nitrogen in morpholine is less basic than in analogous cyclic amines like piperidine (B6355638). atamankimya.com This reduced basicity influences its nucleophilicity.

The nitrogen atom, being a secondary amine, can participate in a variety of chemical transformations. It can undergo N-alkylation, N-arylation, and acylation reactions. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides to form quaternary ammonium (B1175870) salts or N-acylmorpholine derivatives, respectively. The lone pair of electrons on the nitrogen atom also allows it to act as a nucleophile in addition reactions.

The ether oxygen of the morpholine ring is generally unreactive under most conditions. However, under harsh acidic conditions, protonation of the oxygen could facilitate ring-opening reactions, although this is not a common transformation. The primary role of the ether oxygen is to influence the electronic properties of the nitrogen atom and to impart a specific conformational rigidity to the ring.

A summary of the general reactivity of the morpholine moiety is presented in the table below.

| Functional Group | Type of Reaction | Reagents/Conditions | Expected Product |

| Morpholine Nitrogen | N-Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt |

| N-Arylation | Aryl halides with catalyst | N-Aryl-morpholine derivative | |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl) | N-Acyl-morpholine derivative | |

| Nucleophilic Addition | Aldehydes/Ketones | Enamine formation | |

| Morpholine Oxygen | Ring Opening | Strong acid (e.g., HBr) | Dihaloethane derivative |

Transformations Involving the Benzothioyl Moiety

The benzothioyl group, which consists of a benzene (B151609) ring attached to a thiocarbonyl group (C=S), is another reactive site in the molecule. The thiocarbonyl group is known to be more reactive than its carbonyl counterpart (C=O) towards certain nucleophiles. It can undergo nucleophilic addition reactions at the carbon atom. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to the thiocarbonyl carbon.

The sulfur atom in the thiocarbonyl group can also be a site of reaction. It can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. Alternatively, the thiocarbonyl group can be converted to a carbonyl group through reactions with certain reagents, a process known as thionation-deoxygenation.

The 3,4-dimethoxy substitution pattern on the benzene ring influences the reactivity of the benzothioyl group by donating electron density to the aromatic ring, which in turn affects the electrophilicity of the thiocarbonyl carbon.

Role as a Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites makes this compound a valuable building block for the synthesis of more complex molecules. researchgate.net The morpholine unit is a common scaffold in medicinal chemistry, found in a number of approved drugs. researchgate.net The ability to functionalize the morpholine nitrogen allows for the introduction of diverse substituents, leading to the creation of libraries of compounds for drug discovery.

A key application of morpholine and its derivatives is in the formation of enamines. atamankimya.commasterorganicchemistry.com Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in various carbon-carbon bond-forming reactions. This compound, being a secondary amine, can react with aldehydes or ketones containing an α-hydrogen to form an enamine. masterorganicchemistry.com This reaction is typically catalyzed by an acid and involves the removal of water. masterorganicchemistry.com

The resulting enamine would have the morpholine ring attached to a double bond, and the nucleophilicity of this enamine would be influenced by the electronic properties of the 3,4-dimethoxybenzothioyl group. The general scheme for enamine formation is shown below.

General Reaction for Enamine Formation:

Reactants: this compound + Aldehyde/Ketone (with α-hydrogen)

Catalyst: Acid (e.g., p-toluenesulfonic acid)

Product: Enamine + Water

The formed enamines can then participate in reactions such as alkylation, acylation, and Michael additions. masterorganicchemistry.com

The structural features of this compound make it a potential intermediate for the synthesis of various heterocyclic systems. The reactivity of the morpholine nitrogen and the benzothioyl group can be exploited to construct new rings. For example, reactions involving both the nitrogen and the thiocarbonyl group could lead to the formation of fused heterocyclic systems. The morpholine ring itself is a key heterocycle in many biologically active compounds. researchgate.net

Catalytic Applications and Solvent Properties in Specialized Reactions

While specific catalytic applications for this compound are not extensively documented, the morpholine moiety is known to be used in catalysis. Morpholine and its derivatives can act as organocatalysts, particularly in reactions that proceed through an enamine intermediate. nih.gov The basic nature of the morpholine nitrogen allows it to be used as a base catalyst in certain condensation reactions.

In terms of solvent properties, morpholine itself is a versatile solvent due to its ability to dissolve a wide range of organic and inorganic compounds. atamankimya.com It is a polar aprotic solvent. While this compound is a more complex molecule, it retains the polar characteristics of the morpholine and dimethoxybenzoyl groups. This suggests it could function as a high-boiling point polar solvent in specialized reactions, particularly those requiring the solubilization of polar reagents. For instance, morpholine has been used as a solvent in cycloaddition reactions. beilstein-journals.org

The potential catalytic and solvent properties are summarized in the table below.

| Application | Role of this compound | Example Reaction Types |

| Catalysis | Organocatalyst (via enamine formation) | Michael additions, aldol (B89426) reactions |

| Base catalyst | Condensation reactions | |

| Solvent | Polar aprotic solvent | Reactions requiring solubilization of polar reagents |

Future Directions and Research Perspectives for 4 3,4 Dimethoxybenzothioyl Morpholine Research

Exploration of Novel Molecular Targets and Therapeutic Areas

The morpholine (B109124) heterocycle is a privileged scaffold in medicinal chemistry, known to be a component of numerous approved drugs and clinical candidates. e3s-conferences.orgresearchgate.net Its presence often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability. researchgate.netnih.gov The 3,4-dimethoxybenzoyl group is also found in various biologically active molecules. Therefore, a primary future direction for 4-(3,4-Dimethoxybenzothioyl)morpholine is the systematic screening against a wide array of biological targets to uncover its potential therapeutic applications.

Initial research would likely involve broad-spectrum in vitro screening to identify any significant biological activity. Based on the activities of related morpholine-containing compounds, potential therapeutic areas for investigation could include oncology, neurodegenerative diseases, and infectious diseases. e3s-conferences.orgnih.gov For instance, many morpholine derivatives have been investigated as anticancer agents, and the morpholine ring is a key component in some kinase inhibitors. mdpi.comnih.gov Furthermore, the neuroprotective potential of heterocyclic compounds is an area of intense research, with targets such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) being of interest in the context of Alzheimer's disease. nih.gov

A hypothetical initial screening cascade for this compound could yield preliminary data on its bioactivity, as illustrated in the table below.

| Target Class | Representative Target | Assay Type | Hypothetical Result (IC₅₀/EC₅₀) |

| Kinases | mTOR | Biochemical Kinase Assay | > 10 µM |

| G-Protein Coupled Receptors | 5-HT₂A | Radioligand Binding Assay | 5.2 µM |

| Ion Channels | L-type Calcium Channel | Electrophysiology | 8.9 µM |

| Enzymes | Acetylcholinesterase | Ellman's Assay | > 20 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Design and Synthesis of Advanced Multi-Target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's and certain cancers, have spurred the development of multi-target-directed ligands (MTDLs). nih.govacs.org These are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. The scaffold of this compound presents an attractive starting point for the design of MTDLs.

Future research could focus on the rational design and synthesis of analogues of this compound. By modifying the substitution pattern on the benzoyl ring or by altering the morpholine moiety, it may be possible to introduce new pharmacophoric features that enable interaction with additional targets. For example, incorporating a known acetylcholinesterase inhibitor fragment could yield a dual-target agent for Alzheimer's disease. nih.govacs.org

The design process for such MTDLs would be heavily reliant on computational modeling to predict the binding of new derivatives to their intended targets. The table below illustrates a hypothetical set of designed analogues and their predicted affinities for two distinct targets.

| Compound ID | Modification | Predicted Target 1 Affinity (Kᵢ) | Predicted Target 2 Affinity (Kᵢ) |

| DMBM-001 | Parent Compound | 5.2 µM | > 50 µM |

| DMBM-002 | Addition of a benzylamine (B48309) group | 1.1 µM | 7.8 µM |

| DMBM-003 | Replacement of morpholine with piperazine (B1678402) | 6.8 µM | 2.3 µM |

| DMBM-004 | Introduction of a hydroxyl group on the benzoyl ring | 4.5 µM | 15.6 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of a novel compound from a laboratory curiosity to a potential therapeutic agent requires the development of a robust, scalable, and sustainable synthetic route. Future research on this compound must therefore include a focus on green chemistry principles. This involves the use of environmentally benign solvents, minimizing waste, and employing catalytic methods where possible.

Recent advances in the synthesis of morpholine derivatives have highlighted efficient one- or two-step protocols that are redox-neutral and utilize inexpensive reagents. chemrxiv.org Exploring such methodologies for the synthesis of this compound would be a key objective. Multicomponent reactions (MCRs) also offer an atom-economical approach to generating molecular diversity around the core scaffold. rug.nl The development of a scalable synthesis will be crucial for producing sufficient quantities of the compound for extensive preclinical and, potentially, clinical evaluation.

Interdisciplinary Research Collaborations for Comprehensive Evaluation

The comprehensive evaluation of a novel chemical entity like this compound necessitates a multidisciplinary approach. nih.govacs.org Effective collaboration between chemists, biologists, pharmacologists, and computational scientists is essential to fully characterize its potential.

Future research should be structured around a collaborative framework. Medicinal chemists would be responsible for the design and synthesis of new analogues, while computational chemists would employ in silico methods to guide the design process. nih.gov Biologists would then conduct in vitro and in vivo studies to determine the compound's efficacy and mechanism of action. Pharmacologists would assess its pharmacokinetic and pharmacodynamic properties. nih.gov This integrated approach ensures that all facets of the compound's profile are thoroughly investigated, leading to a more complete understanding of its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.